Mega-9

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

MEGA-9 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als nichtionisches Detergens bei der Solubilisierung hydrophober Verbindungen eingesetzt.

Biologie: Erleichtert die Extraktion und Stabilisierung von Membranproteinen für Strukturstudien.

Medizin: Wird in der Arzneimittelformulierung und in Abgabesystemen eingesetzt.

Industrie: Wird aufgrund seiner milden Detergenseigenschaften bei der Herstellung von Kosmetika und Körperpflegeprodukten eingesetzt .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Wechselwirkung mit den hydrophoben Bereichen von Membranproteinen, wodurch diese in wässrigen Lösungen solubilisiert werden. Die hydrophile Kopf-Gruppe von this compound interagiert mit Wasser, während der hydrophobe Schwanz mit der Lipiddoppelschicht interagiert, wodurch die Membran effektiv gestört und die Proteine solubilisiert werden .

Wirkmechanismus

Target of Action

Mega-9, also known as Nonanoyl-N-methylglucamide, is primarily used to solubilize membrane proteins . These proteins are the primary targets of this compound. Membrane proteins play a crucial role in various biological processes, including signal transduction, transport of molecules, and cell-cell interaction .

Mode of Action

This compound interacts with membrane proteins by embedding itself into the lipid bilayer of the cell membrane, thereby solubilizing the proteins . This interaction disrupts the hydrophobic interactions that keep the proteins within the lipid bilayer, allowing the proteins to be extracted into the aqueous solution .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein extraction and reconstitution process. By solubilizing membrane proteins, this compound facilitates the study of these proteins in isolation from the cell . For example, it has been used to solubilize the melibiose transport carrier from E. coli membranes and reconstitute it into liposomes .

Pharmacokinetics

The compound’s ADME properties would be largely determined by its nonionic nature and its interactions with biological membranes .

Result of Action

The primary result of this compound’s action is the solubilization of membrane proteins, allowing them to be studied in isolation . This can provide valuable insights into the function of these proteins and their role in various biological processes .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and salt conditions. For example, it has a critical micelle concentration (CMC) of 20 mM under no-salt conditions and CMCs ranging from 2 to 17.1 mM under high and low salt conditions for a variety of salts . These factors can affect the efficacy and stability of this compound in solubilizing membrane proteins .

Biochemische Analyse

Biochemical Properties

Mega-9 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to reconstitute proteins into liposomes . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been used to study its effects on the oligomerization of Bacillus thuringiensis Cry4Ba toxin . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

MEGA-9 wird durch Reaktion von Nonansäure mit N-Methylglucamin synthetisiert. Die Reaktion umfasst typischerweise die folgenden Schritte:

Veresterung: Nonansäure wird in Gegenwart eines Katalysators, wie z. B. Schwefelsäure, mit N-Methylglucamin umgesetzt, um das Esterzwischenprodukt zu bilden.

Hydrolyse: Das Esterzwischenprodukt wird anschließend unter sauren oder basischen Bedingungen hydrolysiert, um this compound zu erhalten

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound in großtechnischen Reaktoren hergestellt, in denen die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Mischen: Nonansäure und N-Methylglucamin werden in einem Reaktor gemischt.

Katalyse: Ein Katalysator wird hinzugefügt, um die Veresterungsreaktion zu beschleunigen.

Reinigung: Das Produkt wird durch Destillation oder Kristallisation gereinigt, um alle Verunreinigungen zu entfernen

Analyse Chemischer Reaktionen

Arten von Reaktionen

MEGA-9 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Es kann reduziert werden, um Alkohole zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen die Nonanoylgruppe durch andere Acylgruppen ersetzt wird

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Acylchloride oder Anhydride werden häufig für Substitutionsreaktionen verwendet

Hauptprodukte

Oxidation: Nonansäure und andere Carbonsäuren.

Reduktion: Nonanol und andere Alkohole.

Substitution: Verschiedene Acylderivate, abhängig vom verwendeten Substituenten

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-Decanoyl-N-Methylglucamin

- N-Dodecanoyl-N-Methylglucamin

- N-Hexanoyl-N-Methylglucamin

Einzigartigkeit

MEGA-9 ist aufgrund seiner optimalen Balance zwischen hydrophilen und hydrophoben Eigenschaften einzigartig und macht es sehr effektiv bei der Solubilisierung einer breiten Palette von Membranproteinen. Seine kritische Mizellenkonzentration ist im Vergleich zu anderen ähnlichen Verbindungen niedriger, was seine Effizienz bei der Proteingewinnung erhöht .

Eigenschaften

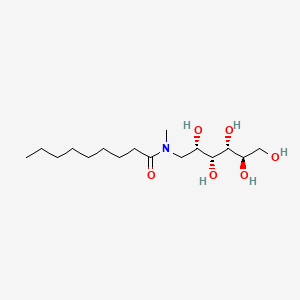

IUPAC Name |

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO6/c1-3-4-5-6-7-8-9-14(21)17(2)10-12(19)15(22)16(23)13(20)11-18/h12-13,15-16,18-20,22-23H,3-11H2,1-2H3/t12-,13+,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRLIVCNZWDCDE-SJXGUFTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005752 | |

| Record name | 1-Deoxy-1-[methyl(nonanoyl)amino]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85261-19-4 | |

| Record name | Nonanoyl-N-methylglucamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85261-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoyl-N-methylglucamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085261194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-[methyl(nonanoyl)amino]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucitol, 1-deoxy-1-[methyl(1-oxononyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.